N-methyl-1H-indol-5-amine

Catalog No.
S6553973
CAS No.
149555-66-8
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1H-indol-5-amine

CAS Number

149555-66-8

Product Name

N-methyl-1H-indol-5-amine

IUPAC Name

N-methyl-1H-indol-5-amine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3

InChI Key

UTIPTKYYZQIJLI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)NC=C2

Biological Activities

Studies suggest NMI may possess various biological properties, making it a subject of interest for scientific research. Here are some areas of exploration:

  • Antimicrobial Activity: Some research indicates NMI might exhibit antimicrobial properties. A 2012 study published in Molecules investigated the antimicrobial activity of NMI and its derivatives. The study found that NMI displayed moderate antibacterial activity against certain strains of bacteria [1].

Source

[1] Singh, S., Singh, R., Singh, P., & Kaur, N. (2012). Synthesis, characterization and antimicrobial activity of some novel 1-aryl/alkyl substituted-5-aminoindoles. Molecules, 17(2), 1822-1833. ()

  • Other Potential Activities: Limited research suggests NMI might have other biological activities. However, more investigation is needed to confirm these possibilities. Some studies have explored NMI's potential as an anti-inflammatory agent or its role in the central nervous system [2, 3].

Source

[2] WO 2009/132022 (A1), Chemical compounds and their use as medicaments for treating inflammatory diseases (2009) [3] Li, Z., Xu, J., & Li, H. (2012). Inhibitors of glycogen synthase kinase-3β (GSK-3β) and their therapeutic potential. Medicinal Research Reviews, 32(4), 993-1012. ()

N-methyl-1H-indol-5-amine, also known as 1-methyl-1H-indol-5-amine or 5-amino-1-N-methylindole, is a chemical compound with the molecular formula C9H10N2C_9H_{10}N_2 and a molar mass of 146.19 g/mol. It appears as a black solid and has a melting point of approximately 102 °C. This compound is characterized by its amine group, which contributes to its biological activity and potential applications in various fields. The compound's structure includes an indole ring, which is a common motif in many biologically active compounds .

Typical for amines and indole derivatives:

  • Ammonolysis: This method involves the reaction of 1-methyl-1H-indole-5-chlorine with ammonia to yield N-methyl-1H-indol-5-amine.
  • Hydrogenation: The reduction of 1-methyl-1H-indole-5-nitro using Raney nickel as a catalyst leads to the formation of N-methyl-1H-indol-5-amine.
  • Nitro Reduction: Starting from 5-nitroindole, this compound can be synthesized through methyl iodide reaction followed by nitro group reduction .

N-methyl-1H-indol-5-amine exhibits various biological activities, primarily due to its structural similarity to neurotransmitters and other biologically active molecules. It has been noted for its potential as a:

  • CYP1A2 Inhibitor: This compound can inhibit the enzyme cytochrome P450 1A2, which plays a significant role in drug metabolism .
  • Neuroactive Compound: Its indole structure suggests potential interactions with serotonin receptors, which could influence mood and behavior.

The compound's biological properties make it a candidate for further pharmacological studies, particularly in the context of neurological disorders.

The synthesis of N-methyl-1H-indol-5-amine can be accomplished through several methods:

  • Ammonolysis: Reaction of 1-methylindole with ammonia derivatives.
  • Nitro Reduction: Reduction of nitro derivatives using hydrogenation techniques.
  • Indolization: Synthesis from ethyl levulinate derivatives through indolization processes that introduce amino groups into the indole structure .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives.

N-methyl-1H-indol-5-amine finds applications in several areas:

  • Pharmaceuticals: Its role as a CYP1A2 inhibitor positions it as a potential therapeutic agent in drug development.
  • Research: Used in studies exploring the biochemical pathways involving serotonin and other neurotransmitters due to its structural similarity to these molecules.

This compound's unique properties make it valuable for both academic research and industrial applications.

Interactions involving N-methyl-1H-indol-5-amine have been studied primarily concerning its enzymatic inhibition properties. Notably, it has been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and efficacy. Further studies are necessary to elucidate its full range of interactions within biological systems, particularly regarding its effects on neurotransmitter systems .

N-methyl-1H-indol-5-amine shares similarities with various other compounds that contain indole structures or amino groups. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
2-Methyl-1H-indol-5-amines7570-49-20.92
(1-Methyl-1H-indol-5-yl)methanamine884507-17-90.92
5-Aminoindole5192-03-00.92
Indole120-72-90.88
6-Methoxyindole5794-16-70.85

These compounds exhibit structural similarities due to their shared indole framework but may differ significantly in their biological activities and applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

146.084398327 g/mol

Monoisotopic Mass

146.084398327 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-25

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